2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl-
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Overview
Description
2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple phenyl groups and hydroxyl functionalities, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl- typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylacetylene and benzaldehyde derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For instance, palladium-catalyzed coupling reactions are often employed to form the carbon-carbon triple bond.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Catalysts: Palladium (Pd), platinum (Pt)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.
Scientific Research Applications
2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the phenyl groups can engage in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Propen-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]
- 2-Propyn-1-one, 1,1’- (1,4-phenylene)bis-
- 1,6-双(丙-2-炔-1-基氧基)己烷
Uniqueness
Compared to similar compounds, 2-Propyn-1-one, 1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenyl- stands out due to its specific arrangement of functional groups, which imparts unique chemical reactivity and biological activity
Properties
CAS No. |
401513-01-7 |
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Molecular Formula |
C29H22O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C29H22O4/c30-26(17-16-22-10-4-1-5-11-22)29-27(31)18-25(32-20-23-12-6-2-7-13-23)19-28(29)33-21-24-14-8-3-9-15-24/h1-15,18-19,31H,20-21H2 |
InChI Key |
RMVMCFCYDJJXPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)OCC3=CC=CC=C3)C(=O)C#CC4=CC=CC=C4)O |
Origin of Product |
United States |
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